N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic compound that has garnered interest in the scientific community due to its potential biological activities. This compound features a benzothiazole ring, which is known for its diverse pharmacological properties, and a morpholinoethyl group, which enhances its solubility and bioavailability.
Mechanism of Action
Target of Action
The primary targets of N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response of the body, converting arachidonic acid into prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are lipid compounds that contribute to inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, this compound reduces the production of these inflammatory mediators, thereby affecting the downstream effects of this pathway .
Pharmacokinetics
The compound’s potent inhibitory effects on cox enzymes suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the production of prostaglandins . This leads to a decrease in inflammation, as evidenced by the compound’s potent anti-inflammatory activity .
Biochemical Analysis
Biochemical Properties
The compound has been evaluated for its anti-inflammatory activity . It interacts with cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid into prostaglandins . The compound showed the highest IC 50 values for COX-1 inhibition .
Cellular Effects
The compound’s effects on cells are primarily related to its anti-inflammatory activity. It influences cell function by inhibiting the COX enzymes, thereby affecting the production of prostaglandins, which play a key role in inflammation .
Molecular Mechanism
The molecular mechanism of action of the compound involves the suppression of the COX enzymes . By inhibiting these enzymes, the compound prevents the conversion of arachidonic acid into prostaglandins, thereby exerting its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
The compound has demonstrated significant anti-inflammatory activity, suggesting that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 4-(2-chloroethyl)morpholine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the benzothiazole ring, enhancing the compound’s biological activity .
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar structures but differ in the substituents on the benzothiazole ring and the nature of the side chains.
Thiazole derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit diverse biological activities, including antimicrobial and antiviral properties.
Uniqueness
N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride is unique due to its combination of a benzothiazole ring and a morpholinoethyl group, which enhances its solubility and bioavailability. This structural uniqueness contributes to its potent biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S.ClH/c1-28-18-14-16(15-19(29-2)21(18)30-3)22(27)26(9-8-25-10-12-31-13-11-25)23-24-17-6-4-5-7-20(17)32-23;/h4-7,14-15H,8-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYWYBNZZPFXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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